Milvexian trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milvexian trifluoroacetate is a compound that has garnered significant attention in the field of anticoagulation therapy. It is an oral, bioavailable inhibitor of factor XIa, which plays a crucial role in the coagulation cascade. This compound has shown promise in providing robust anticoagulant effects without the increased bleeding risk associated with traditional anticoagulants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of milvexian trifluoroacetate would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to ensure the compound’s safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Milvexian trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Milvexian trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of factor XIa and its role in the coagulation cascade.
Biology: Investigated for its effects on cellular pathways and interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in conditions like venous thromboembolism and stroke.
Mechanism of Action
Milvexian trifluoroacetate exerts its effects by selectively inhibiting factor XIa, an enzyme involved in the intrinsic pathway of the coagulation cascade. By inhibiting factor XIa, this compound disrupts the formation of thrombin, thereby preventing the formation of blood clots without significantly affecting hemostasis. This selective inhibition is achieved through high-affinity binding to the active site of factor XIa .
Comparison with Similar Compounds
Similar Compounds
Asundexian: Another factor XIa inhibitor with similar anticoagulant properties.
Osocimab: A monoclonal antibody targeting factor XIa.
Abelacimab: An antisense oligonucleotide that inhibits factor XI production
Uniqueness
Milvexian trifluoroacetate stands out due to its oral bioavailability and favorable safety profile. Unlike some other anticoagulants, it does not significantly increase the risk of bleeding, making it a promising candidate for long-term anticoagulation therapy .
Properties
CAS No. |
1802426-00-1 |
---|---|
Molecular Formula |
C30H24Cl2F5N9O4 |
Molecular Weight |
740.5 g/mol |
IUPAC Name |
(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H23Cl2F2N9O2.C2HF3O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40;3-2(4,5)1(6)7/h5-15,23,28H,2-4H2,1H3,(H,36,43);(H,6,7)/t15-,23+;/m1./s1 |
InChI Key |
BNDDKCJHMXEGIX-WUTOIGTNSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.